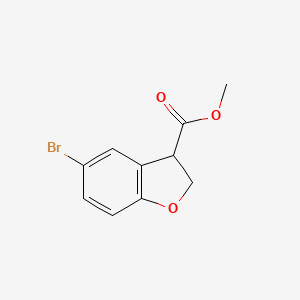

Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

Description

Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is a heterocyclic organic compound featuring a benzofuran core with a bromine substituent at the 5-position and a methyl ester group at the 3-position. The 2,3-dihydrobenzofuran scaffold introduces partial saturation, reducing aromaticity compared to fully unsaturated benzofurans, which may influence its chemical reactivity and physical properties. The bromine atom enhances electrophilic substitution reactivity, while the ester group provides a site for hydrolysis or further functionalization.

Properties

Molecular Formula |

C10H9BrO3 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H9BrO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-4,8H,5H2,1H3 |

InChI Key |

MDJGKLFOCDCTPP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1COC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the bromination of 2,3-dihydro-1-benzofuran followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 5-position. The resulting brominated intermediate is then reacted with methanol and a suitable acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

Oxidation Reactions: The furan ring can be oxidized to form different functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of 5-amino-2,3-dihydro-1-benzofuran-3-carboxylate.

Reduction: Formation of 2,3-dihydro-1-benzofuran-3-carboxylic acid.

Oxidation: Formation of 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a benzofuran derivative with applications in chemistry, biology, medicine, and industry. It can be used as a building block for synthesizing complex organic molecules and is studied for its potential biological activity, including its effects on various enzymes and receptors. Research is ongoing to explore its potential as a pharmaceutical intermediate in developing new drugs, as well as in the production of specialty chemicals and materials.

Scientific Research Applications

- Organic Synthesis: Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate serves as a crucial intermediate in organic synthesis. It allows chemists to construct more complex molecules with specific properties.

- Pharmaceutical Sciences: This compound is used in developing anticancer and antimicrobial agents. Benzofuran derivatives have demonstrated anticancer activities. They have also emerged as a pharmacophore for designing antimicrobial agents effective against clinically approved targets.

- Antiviral Research: Benzofuran compounds, including "5-Bromo-2,3-dihydrobenzofuran-3-carboxylic acid", have shown potential as anti-hepatitis C virus agents. A novel macrocyclic benzofuran compound with anti-hepatitis C virus activity is expected to be an effective therapeutic drug for hepatitis C disease.

- Gastroenterology: Furan-containing compounds, including "5-Bromo-2,3-dihydrobenzofuran-3-carboxylic acid," have demonstrated potential as anti-ulcer agents.

Biological Activities

Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate has potential biological activities, and research indicates that compounds similar to it exhibit significant antimicrobial properties. Brominated benzofuran derivatives can inhibit the growth of various bacterial strains and fungi, where the presence of the bromine atom enhances its reactivity and potential for biological interaction.

Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Mechanism of Action

The mechanism of action of methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

Structural Differences :

- The ethyl ester variant replaces the methyl ester with an ethyl group at the 3-position.

Implications : - Metabolic Stability : Ethyl esters generally undergo slower enzymatic hydrolysis than methyl esters, which could prolong half-life in biological systems.

- Synthetic Accessibility : Evidence suggests discontinuation of the ethyl ester (CymitQuimica, 2025), possibly due to challenges in synthesis or purification compared to the methyl derivative .

3-(5-Bromo-2,3-dihydro-benzofuran-7-sulfonylamino)-thiophene-2-carboxylic Acid Methyl Ester

Structural Differences :

- A sulfonylamino-thiophene moiety replaces the ester group at the 3-position, with the sulfonamide linked to the benzofuran’s 7-position. Implications:

- Electronic Effects : The sulfonamide group introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., proteins or enzymes).

- Biological Activity : This derivative is reported as a neuropilin-1 antagonist with antiangiogenic and antitumor activity, suggesting that structural modifications at the 3-position can confer significant pharmacological properties .

- Synthetic Routes: The synthesis involves coupling 5-bromo-2,3-dihydro-benzofuran-7-sulfonyl chloride with methyl-3-aminothiophene-2-carboxylate in pyridine, highlighting the versatility of the benzofuran core for derivatization .

5-Bromo-2'-deoxyuridine

Structural Differences :

- A nucleoside analog with bromine at the 5-position of the uracil base, lacking the benzofuran scaffold.

Implications : - Reactivity : The bromine in both compounds facilitates radical-mediated reactions or cross-linking under UV or γ-radiation, as seen in studies on DNA damage .

- Functional Contrast: While 5-bromo-2'-deoxyuridine integrates into DNA, the benzofuran-based methyl ester is more suited for small-molecule applications due to its non-nucleoside structure.

Comparative Data Table

Research Findings and Implications

- Substituent Effects : The position and nature of substituents significantly alter reactivity and bioactivity. Bromine at the 5-position enhances electrophilic substitution, while ester groups at the 3-position offer sites for functionalization .

- Synthetic Challenges : Ethyl ester discontinuation highlights the practical limitations of certain analogs, favoring methyl esters for stability and ease of synthesis .

Biological Activity

Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHBrO

Molecular Weight: Approximately 257.08 g/mol

Structural Features:

- Bromine atom at the 5th position

- Methyl ester group at the 3rd position of the dihydrobenzofuran ring

This unique structure contributes to its reactivity and biological activity, making it a subject of interest in drug development.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound possesses potent antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .

2. Anticancer Properties

Research has indicated that this compound may inhibit cell growth in various cancer cell lines. For instance, studies have shown that it can reduce proliferation rates in breast cancer and leukemia cell lines.

| Cell Line | Inhibition Rate (%) | Concentration (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 70% | 10 |

| K562 (Leukemia) | 65% | 5 |

The compound's mechanism of action appears to involve the modulation of biochemical pathways related to inflammation and cell proliferation .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and ester group may enhance its binding affinity to these targets, leading to inhibition or activation of various biological pathways .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

- A study published in Medicinal Chemistry highlighted its role as a building block for synthesizing potential therapeutic agents, emphasizing its applications in developing antimicrobial and anticancer compounds .

- Another research article reported on the compound's ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.